1-Methyl-4-(nonyloxy)benzene
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Overview
Description
1-Methyl-4-(nonyloxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a methyl group at the first position and a nonyloxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(nonyloxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methyl-4-hydroxybenzene (p-cresol) with nonyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(nonyloxy)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, hydrogen gas with catalysts like palladium or platinum.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
1-Methyl-4-(nonyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(nonyloxy)benzene depends on its chemical structure and the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the nonyloxy group can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
1-Methyl-4-(methoxy)benzene (p-anisole): Similar structure but with a methoxy group instead of a nonyloxy group.
1-Methyl-4-(ethoxy)benzene: Similar structure but with an ethoxy group instead of a nonyloxy group.
Uniqueness: 1-Methyl-4-(nonyloxy)benzene is unique due to the presence of the long nonyloxy chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous .
Properties
CAS No. |
61343-79-1 |
---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-methyl-4-nonoxybenzene |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-14-17-16-12-10-15(2)11-13-16/h10-13H,3-9,14H2,1-2H3 |
InChI Key |
DUIKERDOPOPXBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C |
Origin of Product |
United States |
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